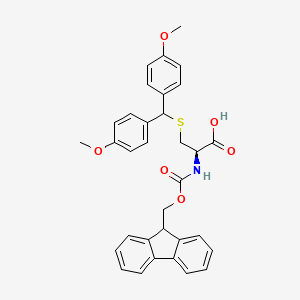

Fmoc-Cys(Ddm)-OH

Description

Properties

IUPAC Name |

(2R)-3-[bis(4-methoxyphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO6S/c1-38-23-15-11-21(12-16-23)31(22-13-17-24(39-2)18-14-22)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSKLLPRLHKYJJ-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Cysteine Thiol Group

The synthesis begins with protecting cysteine’s thiol group using 2,4-dimethoxybenzyl bromide under alkaline conditions. This step ensures the thiol is shielded from oxidation and unintended side reactions during subsequent coupling steps. The Ddm group’s electron-rich aromatic ring enhances stability under basic conditions while remaining cleavable with 60% trifluoroacetic acid (TFA). Comparative studies show that Ddm protection reduces racemization to 0.8% under conventional SPPS, significantly lower than the 8.0% observed with Trt protection.

Introduction of the Fmoc Protecting Group

Following thiol protection, the α-amino group is derivatized with Fmoc-chloride in a dichloromethane (DCM)/dimethylformamide (DMF) mixture. This step proceeds at 0°C to minimize premature Fmoc deactivation. The resulting this compound is purified via recrystallization from ethyl acetate/hexane, yielding a white crystalline solid with >98% purity by HPLC.

Coupling Reactions in Solid-Phase Peptide Synthesis

Incorporating this compound into peptide chains employs phosphonium- or uronium-based activators such as HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with 6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole) as the coupling additive. A 1-minute preactivation protocol ensures efficient coupling:

- Preactivation : this compound (4 equiv), HCTU (4 equiv), and 6-Cl-HOBt (4 equiv) are dissolved in DMF.

- Base Addition : DIEA (N,N-diisopropylethylamine, 8 equiv) is added to generate the active ester.

- Coupling : The activated species is reacted with the resin-bound peptide for 30 minutes, achieving >99% coupling efficiency.

Microwave-assisted SPPS at 50°C marginally increases racemization to 1.8%, still far below the 26.6% observed for Trt-protected cysteine at 80°C.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (4.6 × 250 mm, 5 μm) and a gradient of 0.1% TFA in water/acetonitrile confirms purity. This compound elutes at 12.3 minutes under 40% acetonitrile, with UV detection at 220 nm. Co-elution studies with synthetic standards validate the absence of diastereomers.

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry (ESI-MS) provides molecular weight confirmation. Calculated for C₃₁H₃₃NO₆S ([M+H]⁺): 564.21; observed: 564.19. MS/MS fragmentation reveals characteristic ions at m/z 387 (Fmoc group loss) and 211 (Ddm group).

Racemization Assessment

Chiral HPLC using a Crownpak CR(+) column quantifies racemization. The D-enantiomer content in synthetic peptides incorporating this compound is consistently <1%, compared to 8–26% for Trt-protected analogs.

Applications in Peptide Science

Regioselective Disulfide Bond Formation

The differential acid lability of Ddm (60% TFA) and Trt (10% TFA) enables sequential deprotection. For example, in synthesizing a two-disulfide peptide:

Synthesis of Glutathione Derivatives

This compound facilitates the synthesis of glutathione cysteine dimedone, a probe for studying sulfenic acid-mediated oxidation. RP-HPLC co-elution with reaction mixtures confirms quantitative trapping of sulfenic acid intermediates.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The primary reactions involving Fmoc-Cys(Ddm)-OH are deprotection reactions to remove the protecting groups. The Fmoc group is typically removed using a base such as piperidine, while the Ddm group is removed using an acid like trifluoroacetic acid.

Coupling Reactions: this compound can undergo coupling reactions to form peptide bonds with other amino acids. This is usually facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Ddm removal.

Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Major Products:

Deprotected Cysteine: After removal of the protecting groups, free cysteine is obtained.

Peptide Chains: When used in peptide synthesis, the major products are the desired peptide chains with cysteine residues.

Scientific Research Applications

Chemistry: Fmoc-Cys(Ddm)-OH is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis. It allows for the selective protection and deprotection of functional groups, facilitating the assembly of complex peptide sequences.

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and in the development of new drug candidates. It is also used in the synthesis of peptide-based materials for various industrial applications.

Mechanism of Action

The primary function of Fmoc-Cys(Ddm)-OH is to protect the thiol and amino groups of cysteine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the Ddm group protects the thiol group. These protecting groups are selectively removed at different stages of the synthesis to allow for the formation of peptide bonds and the incorporation of cysteine residues into the peptide chain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Fmoc-Cys derivatives with different thiol-protecting groups, based on stability, deprotection conditions, solubility, and applications.

Fmoc-Cys(Trt)-OH

- Protecting Group : Trityl (Trt).

- Deprotection : Achieved with 95% trifluoroacetic acid (TFA) or dilute acetic acid .

- Stability : Stable under standard SPPS conditions and moderately acidic environments (e.g., pH 4.8) .

- Applications : Widely used in automated SPPS due to its compatibility with Fmoc chemistry. Demonstrated in synthesizing somatostatin and cysteine-rich domains .

- Solubility: Soluble in DCM, DMF, and methanol .

Fmoc-Cys(Acm)-OH

- Protecting Group : Acetamidomethyl (Acm).

- Deprotection : Requires iodine oxidation or metal-mediated cleavage, enabling selective disulfide bond formation .

- Stability : Resistant to TFA, making it suitable for orthogonal deprotection strategies .

- Applications : Ideal for synthesizing peptides requiring post-assembly disulfide bridges, such as TCPB domains .

Fmoc-Cys(t-Bu)-OH

- Protecting Group : Tert-butyl (t-Bu).

- Deprotection : Removed with 95% TFA, similar to Trt .

- Stability : Comparable to Trt but may exhibit differential solubility in organic solvents.

- Applications : Used alongside Trt and Acm derivatives for peptides requiring multiple cysteine protections .

Fmoc-Cys(Thp)-OH

- Protecting Group : Tetrahydropyranyl (Thp).

- Deprotection : Stable under mildly acidic aqueous conditions (pH 4.8) but cleaved under stronger acids (e.g., TFA) .

- Comparison : More stable than Fmoc-Ser(Thp)-OH in acidic media, reducing premature deprotection risks .

Fmoc-Cys(Dpm)-OH

- Protecting Group : Diphenylmethyl (Dpm).

- Properties : Low solubility, high molecular weight (509.62 g/mol), and multiple rotatable bonds .

- Applications : Acts as a temporary thiol protector, enabling selective modifications in peptide synthesis .

Fmoc-Cys(S-TMP)-OH and Fmoc-Cys(S-tBu)-OH

- Deprotection : S-TMP is rapidly removed with tris(2-carboxyethyl)phosphine (TCEP), while S-tBu requires prolonged reduction .

- Applications : Used in DNA-encoded peptide synthesis due to compatibility with DNA stability. Fmoc-Cys(S-TMP)-OH achieved 84% yield in DNA conjugation .

Fmoc-Cys(Mmt)-OH

- Protecting Group : Methoxytrityl (Mmt).

- Deprotection : More acid-labile than Trt, enabling selective cleavage in the presence of Trt-protected residues .

Fmoc-Cys(Hmboff)-OH

- Protecting Group : Hydroxymethoxybenzyl (Hmboff).

- Applications : Facilitates directed disulfide bond formation via pH-sensitive deprotection .

Data Tables

Table 1: Stability and Deprotection Conditions

Research Findings

Biological Activity

Fmoc-Cys(Ddm)-OH is a modified amino acid derivative that plays a significant role in peptide synthesis, particularly in the field of biochemistry and molecular biology. This compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group of D-cysteine and a dimethyl disulfide (Ddm) moiety safeguarding the thiol group. This dual protection strategy is essential for facilitating selective deprotection and functionalization during peptide synthesis, making this compound an important tool for studying protein interactions, enzyme mechanisms, and signal transduction pathways.

- Molecular Formula : C₁₃H₁₅N₁O₄S

- Molecular Weight : 293.39 g/mol

- CAS Number : 1403825-56-8

Synthesis and Applications

The synthesis of this compound typically involves several key steps, often utilizing automated solid-phase peptide synthesis (SPPS) systems to enhance yield and purity while minimizing contamination risks. The compound is crucial in studying:

- Protein-protein interactions

- Enzyme mechanisms

- Signal transduction pathways

- Development of peptide-based therapeutics and diagnostics

Table 1: Comparison of Cysteine Derivatives

| Compound Name | Protecting Groups | Key Features |

|---|---|---|

| Fmoc-Cysteine | Fmoc only | Simpler structure; lacks thiol protection |

| Fmoc-Cys(Trt)-OH | Fmoc + Trityl | Different steric hindrance for reactions |

| Fmoc-Cys(Mmt)-OH | Fmoc + Methoxymethyl | Alternative protecting strategy for thiol groups |

| This compound | Fmoc + Dimethyl Disulfide | Unique dual protection allows precise control over functionalization |

Biological Activity

This compound exhibits several biological activities due to its ability to form stable disulfide bonds, which enhances the stability and efficacy of biologically active peptides. The compound has been shown to facilitate controlled functionalization of peptides through selective deprotection, allowing for targeted interactions with specific biological molecules. This capability is critical for understanding molecular mechanisms and interactions within biological systems.

Case Studies

- Peptide Therapeutics : Research has demonstrated that peptides synthesized using this compound can exhibit enhanced stability and bioactivity compared to those synthesized with other cysteine derivatives. For instance, studies indicate that peptides incorporating this derivative maintain structural integrity under physiological conditions, which is vital for therapeutic applications.

- Signal Transduction Pathways : In a study exploring the role of various cysteine derivatives in signaling pathways, this compound was utilized to construct peptides that effectively modulated receptor activity, demonstrating its potential in drug design and development.

- Protein Interaction Studies : The compound has been employed in studies assessing protein-protein interactions, where its ability to form disulfide bonds was leveraged to stabilize peptide conformations that mimic native protein structures.

The biological activity of this compound can be attributed to its structural characteristics:

- Disulfide Bond Formation : The Ddm moiety allows for selective oxidation to form disulfide bonds, which are crucial for the stability of many biologically active peptides.

- Controlled Deprotection : The dual protection strategy enables researchers to selectively remove protecting groups under mild conditions, facilitating the synthesis of complex peptide structures without undesired side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.